2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This triazolopyrimidinone derivative features a benzylthio group at position 2, a methyl group at position 5, and a 4-methylbenzyl substituent at position 6 (Figure 1). Its synthesis typically involves multi-component reactions using 3-amino-5-(benzylthio)-1,2,4-triazole, substituted benzaldehydes, and acetoacetamide derivatives under optimized conditions . The compound is characterized by NMR, LC-MS, and HPLC, confirming its purity and structural integrity .
Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-6-[(4-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-8-10-16(11-9-14)12-18-15(2)22-20-23-21(24-25(20)19(18)26)27-13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRZGSIUVXTDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of the Pyrimidine Ring:
Pyrimidine synthesis often starts with the condensation of guanidine derivatives with β-dicarbonyl compounds, such as ethyl acetoacetate, under acidic conditions.
Construction of the Triazole Ring:
The next step involves cyclization with hydrazine or its derivatives to form the triazole moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides and sulfones.
Reduction:
Reductive conditions can reduce the triazole or pyrimidine rings, although this might require specific catalysts.
Common Reagents and Conditions
Oxidation:
Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction:
Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution:
Nucleophiles like alkyl or aryl halides.
Major Products
Oxidation products: sulfoxides, sulfones.
Substitution products: varied functional derivatives depending on the nucleophiles used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives, including 2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. These compounds exhibit cytotoxic properties against various cancer cell lines.
- Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, derivatives of triazolo-pyrimidines have been shown to inhibit protein kinases involved in tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that triazolo derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : In vitro assays have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that triazolo-pyrimidine derivatives may possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and cytokine production.
- Potential Applications : Such properties could make these compounds candidates for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Synthesis and Evaluation
A study conducted by Alam et al. synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results showed that modifications in the benzylthio group significantly affected the cytotoxicity profiles of the compounds.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a detailed SAR analysis, researchers identified that specific substitutions on the triazolo-pyrimidine scaffold enhanced both anticancer and antimicrobial activities. The presence of electron-donating groups on the aromatic rings was found to improve potency against cancer cell lines.
Mechanism of Action
The mechanism by which this compound exerts its effects can be linked to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in cellular pathways.
Pathways: It may influence signaling pathways, enzyme activities, or gene expression, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Key Positions
The pharmacological and physicochemical properties of triazolopyrimidinones are highly sensitive to substituent modifications. Below is a systematic comparison:
Table 1: Substituent Variations and Key Properties
Impact of Substituents on Physicochemical Properties
- Position 2: Benzylthio (target): Increases lipophilicity and may enhance membrane permeability compared to amino derivatives . 4-Chlorobenzylthio : Introduces electron-withdrawing effects, altering electronic distribution and reactivity.
Position 5 :
- Position 6: 4-Methylbenzyl (target): Moderate steric bulk with electron-donating methyl group, favoring π-π interactions. 3,4,5-Trimethoxyphenyl : Polar substituents improve solubility but may limit blood-brain barrier penetration.
Biological Activity
The compound 2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This compound's structural characteristics suggest potential applications in pharmacology, particularly in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 342.44 g/mol
Antitumor Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to This compound can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For instance, compounds with a similar scaffold have shown inhibitory activity against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Antimicrobial Activity
The antimicrobial properties of related triazole derivatives have been extensively studied. For example, benzothioate derivatives demonstrated antibacterial activity against pathogenic bacteria comparable to standard antibiotics like chloramphenicol . The compound may exhibit similar properties due to its structural similarities.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidines is often linked to their structural features. The presence of benzylthio and methyl substituents enhances lipophilicity and cellular uptake, potentially increasing the compound's efficacy against target cells .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor effects.
Case Study 2: Antimicrobial Properties
A recent investigation focused on the synthesis of benzothioate derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the benzyl group significantly influenced antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
